molecular formula C19H17BrN2O3 B5131328 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No.: B5131328
M. Wt: 401.3 g/mol
InChI Key: DLWSWZTZOLEFPH-AUWJEWJLSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This compound features a brominated phenyl ring, a cyano group, and a dimethylphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base.

  • Step 1: Synthesis of the Intermediate

    • React 3-bromo-4-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoacrylonitrile.
    • Reaction conditions: Solvent (ethanol), temperature (room temperature to reflux), reaction time (several hours).
  • Step 2: Formation of the Final Product

    • React the intermediate with 2,5-dimethylaniline in the presence of a catalyst such as acetic acid to form this compound.
    • Reaction conditions: Solvent (ethanol), temperature (room temperature to reflux), reaction time (several hours).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium amide (NaNH2), thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a potential lead compound for drug development due to its unique structural features.

Industry

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
  • (Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

Uniqueness

  • The presence of both bromine and methoxy groups on the phenyl ring makes (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-11-4-5-12(2)16(6-11)22-19(24)14(10-21)7-13-8-15(20)18(23)17(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWZTZOLEFPH-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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